molecular formula C7H6O5 B1599917 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid CAS No. 1199-60-6

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

Cat. No.: B1599917
CAS No.: 1199-60-6
M. Wt: 170.12 g/mol
InChI Key: JQYYVBCIIMRLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biological Activity

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is a compound of interest due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article synthesizes the current understanding of its biological activity based on various studies, highlighting key findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyran family of compounds, characterized by a six-membered ring containing one oxygen atom. Its molecular formula is C7H6O5C_7H_6O_5, and it features a methoxy group at the 5-position and a carboxylic acid at the 2-position. The structure is significant for its interaction with biological targets.

Antimicrobial Activity

Studies have reported that derivatives of 4H-pyran compounds exhibit notable antimicrobial properties . For instance, this compound demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)IC50 (µM)
Staphylococcus aureus1525
Escherichia coli1230
Bacillus cereus1035

The compound's effectiveness was comparable to standard antibiotics like ampicillin, indicating its potential as a therapeutic agent in treating bacterial infections .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound exhibited a significant ability to scavenge free radicals, with an IC50 value indicating strong antioxidant activity.

Table 2: Antioxidant Activity Results

CompoundIC50 (µM)
This compound18
Butylated Hydroxytoluene (BHT)20

These findings suggest that the compound can mitigate oxidative stress-related damage, which is pivotal in various diseases .

Anticancer Properties

Research has shown that this compound exhibits anticancer activity , particularly against colorectal cancer cell lines (e.g., HCT116). The mechanism involves apoptosis induction through caspase activation and inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.

Table 3: Anticancer Activity Against HCT116 Cells

CompoundIC50 (µM)Mechanism of Action
This compound75.1CDK2 inhibition, caspase activation
Doxorubicin10Topoisomerase II inhibition

The compound's ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

A notable study synthesized several derivatives of pyran compounds, including the target compound, to evaluate their biological activities. The results indicated that modifications at various positions significantly affected their potency against microbial strains and cancer cells.

In another research project, molecular docking studies suggested that the binding affinity of the compound to CDK2 was significant, supporting its role as an anticancer agent .

Scientific Research Applications

Biological Activities

MOPCA exhibits a range of biological activities that make it a valuable compound in medicinal chemistry. Key findings include:

  • Antimicrobial Activity : Studies have shown that MOPCA and its derivatives possess significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated lower IC50 values compared to standard antibiotics like ampicillin .
  • Anticancer Properties : Research indicates that MOPCA can inhibit cell proliferation and induce apoptosis in cancer cell lines, particularly HCT-116 (colon cancer) and MCF-7 (breast cancer). Derivatives such as 4d and 4k have shown IC50 values ranging from 75.1 µM to 85.88 µM, suggesting potent anticancer activity through mechanisms involving cyclin-dependent kinase 2 (CDK2) inhibition .
  • Antioxidant Activity : MOPCA has been evaluated for its antioxidant capabilities using assays like DPPH scavenging. Certain derivatives exhibit strong reducing power comparable to known antioxidants like butylated hydroxytoluene (BHT) .

Applications in Scientific Research

MOPCA's unique properties allow for various applications in scientific research:

  • Starting Material for Synthesis : MOPCA serves as an intermediate in synthesizing more complex organic compounds, contributing to the development of new pharmaceuticals .
  • Analytical Chemistry : It can be utilized as a standard reference material for analytical methods, aiding in the calibration and validation of analytical techniques.
  • Biological Probes : MOPCA may act as a probe in biological studies to investigate enzyme interactions and metabolic pathways, enhancing our understanding of cellular processes .

Case Studies

Several studies highlight the efficacy of MOPCA and its derivatives:

  • Anticancer Study : A study evaluated various pyran derivatives against HCT-116 cells, demonstrating enhanced anticancer activity through molecular docking simulations predicting interactions with CDK2 . The results showed that specific structural modifications increased the efficacy of these compounds.
  • Antimicrobial Study : Another investigation assessed the antimicrobial efficacy of different 4H-pyran derivatives against a range of bacterial strains. Results indicated that certain modifications significantly improved antibacterial potency, establishing MOPCA as a promising candidate for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for MOPCA, and how are reaction conditions optimized?

MOPCA is synthesized via the condensation of 2-hydroxy-4-methoxybenzaldehyde with malonic acid in the presence of a catalyst (e.g., piperidine or pyridine). Key parameters include reaction temperature (80–100°C), solvent selection (e.g., ethanol or acetic acid), and catalyst concentration. Post-synthesis purification involves recrystallization or column chromatography. Characterization is performed using NMR (¹H/¹³C), IR (to confirm carbonyl and carboxylic acid groups), and mass spectrometry (for molecular ion validation) .

Q. Which analytical methods are most reliable for quantifying MOPCA purity in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is widely used due to its sensitivity (~0.1 μg/mL detection limit). Gas chromatography (GC) is less common due to MOPCA’s thermal instability. Capillary electrophoresis (CE) offers high resolution for polar derivatives but requires buffered solutions at pH 3.8 (near MOPCA’s pKa). Method selection depends on sample matrix complexity and instrumentation availability .

Q. What in vitro assays are validated for assessing MOPCA’s biological activity?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination against E. coli or S. aureus) .
  • Anticancer activity : MTT assay (IC₅₀ quantification in HeLa or MCF-7 cells) .
  • Anti-inflammatory activity : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize MOPCA synthesis yield and scalability?

DoE approaches (e.g., Box-Behnken or Taguchi methods) systematically vary catalysts (e.g., ZnCl₂ vs. FeCl₃), solvent ratios (ethanol/water), and temperature. Response surface modeling identifies optimal conditions, achieving >80% yield. Scalability challenges include heat dissipation in exothermic reactions and catalyst recovery. Advanced characterization (XRD for crystallinity, TGA for thermal stability) ensures batch consistency .

Q. What strategies resolve contradictions in reported biological activity data for MOPCA?

Discrepancies often arise from:

  • Purity variations : Validate via HPLC (>98% purity required for reliable bioassays).
  • Assay conditions : Standardize cell lines (e.g., ATCC-certified HeLa) and culture media.
  • Solvent effects : Use DMSO at ≤0.1% to avoid cytotoxicity artifacts. Cross-laboratory replication studies and meta-analyses of published IC₅₀ values are critical .

Q. What methodologies are recommended for studying MOPCA’s pharmacokinetics in vivo?

  • Animal models : Administer MOPCA intravenously (5–10 mg/kg) in Sprague-Dawley rats.
  • Plasma analysis : LC-MS/MS quantifies MOPCA levels (LOQ = 5 ng/mL) using deuterated internal standards.
  • Metabolite profiling : HRMS identifies Phase I/II metabolites (e.g., glucuronidation at the carboxylic acid group). Challenges include rapid renal clearance (t₁/₂ = 1.2 hr) and protein binding (~65%) .

Q. Methodological Considerations Table

Aspect Key Parameters References
Synthesis Yield Catalyst (0.5–1.0 eq.), 80°C, 6 hr reaction time
HPLC Conditions C18 column, 0.1% H₃PO₄/ACN (70:30), 1.0 mL/min flow
MTT Assay 24 hr incubation, λ = 570 nm, 10% FBS in RPMI-1640
pKa Determination Potentiometric titration in 0.1 M KCl, 25°C

Q. Future Research Directions

  • Structure-Activity Relationship (SAR) : Modify the methoxy or carboxylic acid groups to enhance antitumor potency .
  • Environmental Monitoring : Develop MOPCA-based fluorescent probes for heavy metal detection in soil (LOD < 1 ppm) .
  • Combination Therapy : Screen MOPCA with cisplatin or doxorubicin for synergistic effects (CompuSyn software analysis) .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Methoxy-4-oxopyran-2-carboxylic acid
  • Molecular Formula : C₇H₆O₅
  • Molecular Weight : 170.12 g/mol
  • CAS Number : 1199-60-6
  • Physical Properties : White crystalline solid, melting point 154–155°C, water-soluble, pKa values 1.7 and 3.8 .

Synthesis : Prepared via condensation of 2-hydroxy-4-methoxybenzaldehyde with malonic acid under catalytic conditions .

Biological Activity : Exhibits antimicrobial, antitumor, and anti-inflammatory properties. Demonstrates apoptosis induction in cancer cells .

Applications : Used in medicinal chemistry (drug precursor), materials science (polymer building block), and environmental analysis (probe molecule) .

Comparison with Structural Analogs

Key Structural Features and Modifications

MOPCA belongs to the 4-oxo-4H-pyran-2-carboxylic acid family. Modifications in analogs include:

  • Substituent variations (e.g., hydroxyl, benzyloxy, ester groups).
  • Side-chain alterations (e.g., alkyl, aromatic groups).
  • Functional group replacements (e.g., carboxylic acid → aldehyde or ester).

Comparative Analysis of Pyranone Derivatives

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
MOPCA C₇H₆O₅ 170.12 5-OCH₃, 2-COOH Water-soluble, dual pKa (1.7, 3.8), antitumor activity
Comenic Acid (5-Hydroxy analog) C₆H₄O₅ 156.09 5-OH, 2-COOH Higher acidity (pKa ~1.5), antimicrobial activity
Ethyl 5-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxylate C₉H₁₀O₅ 198.17 5-OH, 6-CH₃, 2-COOEt Lipophilic, ester stability, synthetic intermediate
5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid C₁₃H₁₀O₅ 246.22 5-OBn, 2-COOH Enhanced lipophilicity, protective group for synthesis
5-Methoxy-4-oxo-4H-pyran-2-carbaldehyde C₇H₆O₄ 154.12 5-OCH₃, 2-CHO Reactive aldehyde, potential for Schiff base formation
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic Acid (G5Y) C₆H₄O₅ 156.09 3-OH, 2-COOH Reduced electron-donating effects, unknown bioactivity

Physicochemical Properties

  • Solubility : MOPCA’s carboxylic acid group enhances water solubility, whereas benzyloxy and ethyl ester derivatives are more lipophilic .
  • Acidity : Comenic acid (pKa ~1.5) is more acidic than MOPCA (pKa 1.7) due to the hydroxyl group’s electron-withdrawing effect .
  • Stability : Aldehyde derivatives (e.g., 5-Methoxy-4-oxo-carbaldehyde) are prone to oxidation, limiting shelf-life .

Limitations and Challenges

  • MOPCA: Limited bioavailability due to high polarity; requires formulation optimization .
  • Benzyloxy Derivatives : Require deprotection steps for biological applications, increasing synthetic complexity .
  • Comenic Acid : Susceptibility to enzymatic degradation limits in vivo efficacy .

Properties

IUPAC Name

5-methoxy-4-oxopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c1-11-6-3-12-5(7(9)10)2-4(6)8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYYVBCIIMRLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475397
Record name 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-60-6
Record name 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 250 ml round-bottom flask, 2-hydroxymethyl-5-methoxy-4-pyranone (2.2 g, 1 equiv.) was dissolved in 85 ml of methanol and 19.6 g of active manganese dioxide were added (16 equiv.). The reaction mixture was heated under reflux for 1.5 h, then cooled to room temperature. The insoluble part was filtered out and the remaining filtrate solution was concentrated to ca. a third of the initial volume. To this, 30 ml of water, 10 ml of NaOH 1 N and 3.3 g of silver oxide (1 equiv.) were added. The resulting mixture was reacted for 1 h at room temperature and was then filtered over a celite pad to eliminate salts. The filtrate was concentrated under reduced pressure to remove methanol therefrom and then washed with dichloromethane. Subsequently HCl 2 N (12 ml) was added to the water-soluble phase to form a precipitate which was collected by filtration, washed with diethyl ether and dried under vacuum at 50° C. 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid was obtained as a white solid (1.2 g, 50% yield).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
catalyst
Reaction Step Two
Quantity
19.6 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 250 ml four-necked round-bottom flask kept under an argon atmosphere, 3.2 g of kojic acid (1 equiv.) were dissolved in 80 ml of methanol. Sodium methoxide in methanolic solution (4.6 ml, 1.1 equiv.; Fluka, 5.4 M) was then added under magnetic stirring in one portion. After 15 minutes, a solution of 2.95 ml (1.1 equiv.) of methyl iodide in 10 ml of CH3OH was added dropwise thereto and the resulting solution was allowed to react at room temperature. The reaction course was followed by TLC (dichloromethane/methanol 9/1 as the eluent). After 7 hours the conversion was approximately 50%, therefore another 1.1 equivalent of CH3I (2.95 ml in 10 ml of CH3OH) was added. The reaction mixture was then reacted under stirring at room temperature for an additional 65 hours after which water (400 ml) was added. The solution was concentrated to a residual volume of ca. 25-30 ml and left at 4° C. for 14 h. The resulting precipitate was collected by filtration, washed with diethyl ether and dried under vacuum at 50° C. 2-Hydroxymethyl-5-methoxy-4-pyranone was recovered as a yellow crystalline solid (2.2 g, yield 63%). ii. In a 250 ml round-bottom flask, 2-hydroxymethyl-5-methoxy-4-pyranone (2.2 g, 1 equiv.) was dissolved in 85 ml of methanol and 19.6 g of active manganese dioxide were added (16 equiv.). The reaction mixture was heated under reflux for 1.5 h, then cooled to room temperature. The insoluble part was filtered out and the remaining filtrate solution was concentrated to ca. a third of the initial volume. To this, 30 ml of water, 10 ml of NaOH 1 N and 3.3 g of silver oxide (1 equiv.) were added. The resulting mixture was reacted for 1 h at room temperature and was then filtered over a celite pad to eliminate salts. The filtrate was concentrated under reduced pressure to remove methanol therefrom and then washed with dichloromethane. Subsequently HCl 2 N (12 ml) was added to the water-soluble phase to form a precipitate which was collected by filtration, washed with diethyl ether and dried under vacuum at 50° C. 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid was obtained as a white solid (1.2 g, 50% yield). ii. Under an argon atmosphere, a 100 ml three-necked round-bottom flask was charged with 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid (340 mg, 1 equiv.) and 5-methoxytryptamine hydrochloride (500 mg, 1.1 equiv.), dissolved in DMF (15 ml), and brought to 0° C. by means of an ice-bath. HOBt (1-hydroxybenxotriazole monohydrate, 300 mg, 1.1 equiv.), EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 425 mg, 1.1 equiv.) and triethylamine (0.98 ml, 3.5 equiv.) were then added under magnetic stirring. The mixture was stirred for an additional 15 minutes at 0° C. and subsequently allowed to react for 16 h at room temperature. The reaction course was followed by HPLC-MS. Water (25 ml) was then added and the mixture was extracted with dichloromethane (2×30 ml). After a while a suspension appeared in the combined organic phases. The so-formed solid was then collected by filtration, washed with dichloromethane and dried at 50° C. The product was recovered as a white solid (210 mg). From the filtrate, the solvent was removed by rotary evaporation. The obtained solid residue was triturated with dichloromethane/petroleum ether and allowed to stand at room temperature for 24 h. The mixture was then filtered to furnish additional N-[2-(5-methoxy-indol-3-yl)-ethyl]-2-methoxy-commenamide (70 mg, 42% yield).
[Compound]
Name
ii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
3.3 g
Type
catalyst
Reaction Step Three
Quantity
19.6 g
Type
catalyst
Reaction Step Four
Name
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-fluoro-3-(N-methylbenzamido)benzoic acid
2-fluoro-3-(N-methylbenzamido)benzoic acid
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
2-fluoro-3-(N-methylbenzamido)benzoic acid
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
2-fluoro-3-(N-methylbenzamido)benzoic acid
2-fluoro-3-(N-methylbenzamido)benzoic acid
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
2-fluoro-3-(N-methylbenzamido)benzoic acid
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
2-fluoro-3-(N-methylbenzamido)benzoic acid
2-fluoro-3-(N-methylbenzamido)benzoic acid
2-fluoro-3-(N-methylbenzamido)benzoic acid
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
2-fluoro-3-(N-methylbenzamido)benzoic acid
2-fluoro-3-(N-methylbenzamido)benzoic acid
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.